1,15-Pentadecanediol

Overview

Description

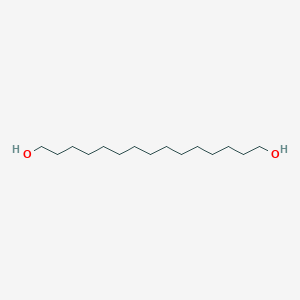

1,15-Pentadecanediol is an organic compound with the chemical formula C15H32O2. It is a colorless or slightly yellow crystalline solid that is soluble in alcohol and organic solvents but difficult to dissolve in water . This compound is part of the aliphatic diol family, characterized by having two hydroxyl groups (-OH) at both ends of a long hydrocarbon chain.

Preparation Methods

1,15-Pentadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of 1,15-pentadecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction typically proceeds as follows:

C15H30O4+4LiAlH4→C15H32O2+4LiAlH3O

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diacid or ester derivatives. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1,15-Pentadecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid (H2SO4).

Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions include pentadecanedioic acid, pentadecanediol esters, and halogenated derivatives.

Scientific Research Applications

1,15-Pentadecanediol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

Biology: It serves as a model compound for studying the properties and behaviors of long-chain diols in biological systems.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,15-pentadecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

1,15-Pentadecanediol can be compared with other long-chain diols such as 1,10-decanediol, 1,12-dodecanediol, and 1,14-tetradecanediol . These compounds share similar chemical properties but differ in their chain lengths, which can influence their solubility, melting points, and reactivity. The unique aspect of this compound is its specific chain length, which provides distinct physical and chemical characteristics compared to its shorter or longer counterparts.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and properties make it a valuable subject of study and a useful component in numerous chemical processes and products.

Properties

IUPAC Name |

pentadecane-1,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333868 | |

| Record name | 1,15-Pentadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14722-40-8 | |

| Record name | 1,15-Pentadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

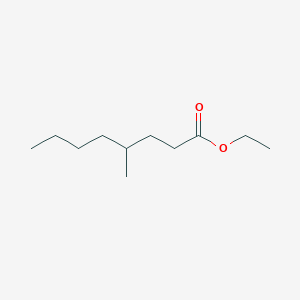

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?

A1: this compound (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].

Q2: How does the crystal structure of this compound differ depending on the recrystallization method?

A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of this compound depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between this compound recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].

Q3: Can this compound be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?

A3: Yes, this compound can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

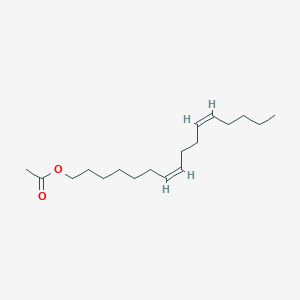

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)